

# Application Notes and Protocols for Famitinib Malate Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **famitinib malate** to mouse models for preclinical anti-cancer research. **Famitinib malate** is a multi-targeted tyrosine kinase inhibitor that has shown potent anti-tumor and anti-angiogenic activities.

### Introduction

**Famitinib malate** is a small molecule inhibitor targeting several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ), c-Kit, and FMS-like tyrosine kinase 3 (Flt-3)[1]. By inhibiting these pathways, **famitinib malate** can suppress tumor growth and angiogenesis[1][2]. These protocols are designed to guide researchers in conducting in vivo studies to evaluate the efficacy and pharmacokinetics of **famitinib malate** in mouse xenograft models.

# Data Presentation Efficacy of Famitinib Malate in Mouse Xenograft Models



| Tumor<br>Model                                     | Mouse<br>Strain | Treatment<br>Dose &<br>Schedule                              | Tumor<br>Growth<br>Inhibition                                                  | Final Tumor<br>Volume<br>(Treated vs.<br>Control)                            | Reference |
|----------------------------------------------------|-----------------|--------------------------------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------|-----------|
| Human Gastric Cancer (BGC-823 Xenograft)           | Nude Mice       | 50 mg/kg,<br>oral gavage,<br>once daily for<br>3 weeks       | 85.4%                                                                          | 287.6 mm <sup>3</sup><br>vs. 1973.0<br>mm <sup>3</sup>                       | [2]       |
| Human Gastric Cancer (BGC-823 Xenograft)           | Nude Mice       | 100 mg/kg,<br>oral gavage,<br>once daily for<br>3 weeks      | Similar<br>inhibitory<br>power to 50<br>mg/kg, but<br>with greater<br>toxicity | 395.2 mm <sup>3</sup><br>vs. 2690.5<br>mm <sup>3</sup>                       | [2]       |
| Murine Lung<br>Cancer<br>(Lewis Lung<br>Carcinoma) | C57BL/6<br>Mice | Combination<br>therapy with<br>radiotherapy<br>and anti-PD-1 | Not explicitly<br>stated for<br>famitinib<br>alone                             | 116.7 ± 20.96<br>mm³ (triple<br>therapy) vs.<br>4814 ± 1022<br>mm³ (control) | [3]       |

## **Pharmacokinetic Parameters of Familinib**

Note: Mouse-specific pharmacokinetic data is limited in the reviewed literature. The following data is from studies in rats and humans and should be considered as a reference.

| Species | Dose                     | Cmax         | AUC(0-t)          | t1/2         | Reference |
|---------|--------------------------|--------------|-------------------|--------------|-----------|
| Rat     | 1.5 mg/kg<br>(oral)      | Not Reported | Not Reported      | Not Reported |           |
| Human   | 25 mg (single oral dose) | 38.7 ng/mL   | 1298.5<br>h*ng/mL | 33.9 h       | [4]       |
| Human   | 4-30 mg<br>(once daily)  | Not Reported | Not Reported      | 28.7-33.8 h  | [5]       |



# Experimental Protocols Protocol 1: In Vivo Antitumor Efficacy Study

This protocol describes the evaluation of **famitinib malate**'s antitumor activity in a subcutaneous xenograft mouse model.

#### Materials:

- Famitinib malate
- Vehicle (e.g., physiological saline or corn oil)[2]
- Human cancer cell line (e.g., BGC-823 gastric cancer cells)
- Immunocompromised mice (e.g., nude mice)
- Sterile PBS
- Matrigel (optional)
- Calipers
- Animal balance
- Oral gavage needles (20-22 gauge, flexible or curved)[1]
- Syringes

#### Procedure:

- Cell Culture and Implantation:
  - Culture the selected cancer cell line under appropriate conditions.
  - Harvest and resuspend the cells in sterile PBS, with or without Matrigel.
  - $\circ$  Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100  $\mu$ L) into the flank of each mouse.



- Tumor Growth and Grouping:
  - Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days.
  - Calculate tumor volume using the formula: V = (L x W²) / 2.
  - When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 mice per group).
- Preparation of Famitinib Malate Solution:
  - Calculate the required amount of famitinib malate based on the desired dose (e.g., 50 mg/kg) and the number of mice.
  - Suspend the famitinib malate powder in the chosen vehicle (e.g., physiological saline or corn oil) to the final desired concentration.
  - Ensure the solution is homogenous before each administration.
- Drug Administration:
  - Administer famitinib malate to the treatment group via oral gavage once daily.
  - Administer an equal volume of the vehicle to the control group using the same method.
  - A typical treatment duration is 21 days.[2]
- Monitoring and Data Collection:
  - Measure tumor volumes and body weights of the mice twice a week.
  - Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. A dose of 100 mg/kg has been associated with greater toxicity.[2]
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).



### **Protocol 2: Oral Gavage Procedure for Mice**

This protocol provides a detailed procedure for the oral administration of **famitinib malate**.

|   | -  |    |     |      |
|---|----|----|-----|------|
| N | ſΑ | tΔ | rı≥ | ıls: |
|   |    |    |     |      |

- Famitinib malate solution
- Appropriately sized oral gavage needle (20-22 gauge, with a rounded tip)
- Syringe
- Animal balance

#### Procedure:

- Animal Restraint:
  - Weigh the mouse to determine the correct volume of the familinib malate solution to administer.
  - Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.
- Gavage Needle Insertion:
  - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
  - The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause injury.
- Administration:
  - Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the famitinib malate solution.
- · Post-Administration Monitoring:
  - Carefully withdraw the gavage needle.



 Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing.

## **Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for evaluating familinib malate in a mouse xenograft model.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Famitinib Malate used for? [synapse.patsnap.com]
- 2. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Famitinib enhances the antitumor effect of radioimmunotherapy in murine lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of rifampin on the pharmacokinetics of familinib in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Famitinib Malate Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12681737#famitinib-malate-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com